2,7-Dichloropyrido[3,2-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3Cl2N3 |
|---|---|
Molecular Weight |
200.02 g/mol |
IUPAC Name |
2,7-dichloropyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H3Cl2N3/c8-4-1-5-6(10-2-4)3-11-7(9)12-5/h1-3H |
InChI Key |
BEBLWEIRQBXYAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=CN=C(N=C21)Cl)Cl |
Origin of Product |
United States |
Reactivity and Advanced Functionalization of 2,7 Dichloropyrido 3,2 D Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the 2,7-dichloropyrido[3,2-d]pyrimidine core. This process involves the addition of a nucleophile to the electron-deficient aromatic ring, followed by the elimination of a chloride leaving group. The electronic properties of the pyridopyrimidine ring system, with its electron-withdrawing nitrogen atoms, facilitate this reaction pathway.
In dihalogenated pyridopyrimidines, the positions of the nitrogen atoms within the fused ring system play a crucial role in directing the regioselectivity of SNAr reactions. For the related isomer, 2,4-dichloropyrido[3,2-d]pyrimidine, nucleophilic attack generally occurs preferentially at the C4 position. This preference is attributed to the higher electrophilicity of the C4 position, which is para to one of the ring nitrogens, allowing for better stabilization of the negatively charged Meisenheimer intermediate through resonance. stackexchange.com
However, in the case of this compound, the situation is different. The chlorine at C2 is adjacent to a pyrimidine (B1678525) nitrogen (N1), while the chlorine at C7 is on the pyridine (B92270) ring. The relative reactivity of the C2 and C7 positions can be influenced by the nature of the nucleophile and the reaction conditions. For the related 2,4,7-trichloropyrido[3,2-d]pyrimidine (B8095326) system, it has been shown that SNAr reactions can occur selectively at the C2 and C4 positions, with the C7 position being less reactive under certain conditions. researchgate.net This suggests that the pyrimidine ring is generally more activated towards nucleophilic attack than the pyridine ring. The regioselectivity can often be controlled by manipulating reaction temperatures, with the more reactive site undergoing substitution at lower temperatures.
This compound reacts with a wide array of nucleophiles, allowing for the introduction of various functional groups.
Nitrogen Nucleophiles: Amines are commonly used nucleophiles, leading to the formation of aminopyridopyrimidines. The reaction of this compound with primary or secondary amines can lead to mono- or di-substituted products depending on the stoichiometry and reaction conditions. For instance, in related dichloropyrimidine systems, sequential reactions with different amines have been used to create libraries of diverse compounds. nih.gov
Oxygen Nucleophiles: Alkoxides and hydroxides can displace the chlorine atoms to form ethers and pyridopyrimidinones, respectively. Reactions with O-nucleophiles on related diazidopyrido[3,2-d]pyrimidines have been reported, although they sometimes result in lower yields compared to N- or S-nucleophiles. nih.gov
Sulfur Nucleophiles: Thiols and their corresponding anions are effective nucleophiles for introducing thioether functionalities. These reactions are often high-yielding. For example, the reaction of 2,4-diazidopyrido[3,2-d]pyrimidine with various thiols in the presence of a base like K₂CO₃ or NEt₃ proceeds efficiently to give the corresponding 5-thiotetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. nih.gov A similar reactivity pattern is expected for the dichloro analog.
The table below summarizes the outcomes of SNAr reactions with various nucleophiles on the related 2,4-diazidopyrido[3,2-d]pyrimidine, which provides insight into the expected reactivity of the dichloro derivative.
| Nucleophile Type | Example Nucleophile | Product Type | Reference |
| Sulfur | Ethanethiol | Thioether | nih.gov |
| Sulfur | Cyclohexanethiol | Thioether | nih.gov |
| Nitrogen | Pyrrolidine | Amino | nih.gov |
| Oxygen | Methanol | Ether | nih.gov |
The differential reactivity of the C2 and C7 positions can be exploited to achieve selective, sequential functionalization of this compound. By carefully controlling the reaction conditions (e.g., temperature, stoichiometry of the nucleophile), it is possible to substitute one chlorine atom selectively. The resulting monochloro-monosubstituted intermediate can then be subjected to a second, different SNAr reaction to install a distinct functional group at the remaining position. This stepwise approach is a powerful strategy for generating unsymmetrically substituted pyridopyrimidines, which is crucial for structure-activity relationship (SAR) studies in drug discovery. For example, a less reactive amine might be used in the first step to achieve monosubstitution, followed by a more reactive nucleophile or harsher conditions to replace the second chlorine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide a complementary and powerful method for the functionalization of this compound, primarily for the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron reagent (like a boronic acid or ester) with a halide. libretexts.org This reaction is highly effective for forming C-C bonds and can be applied to this compound to introduce aryl or heteroaryl substituents.
By selecting appropriate catalytic systems (a palladium source like Pd(PPh₃)₄ or PdCl₂(dppf) and a base such as Na₂CO₃ or K₃PO₄), either mono- or bis-arylation can be achieved. Regioselectivity can often be controlled by the specific ligand, base, and solvent system employed, as well as the inherent reactivity differences between the C2 and C7 positions. Sequential Suzuki couplings are also feasible, allowing for the synthesis of 2,7-di(aryl)pyridopyrimidines with two different aryl groups.
The table below illustrates typical conditions for Suzuki-Miyaura reactions on halo-aromatic substrates.
| Catalyst | Ligand | Base | Solvent | Substrate Scope | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 2-Methyl-THF | Aryl/heteroaryl chlorides | |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Water | Aryl bromides/iodides | libretexts.org |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/Water | Aryl/heteroaryl halides |
The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, specifically for the formation of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction is particularly valuable as it often proceeds under milder conditions and with a broader substrate scope than traditional SNAr aminations. wikipedia.org It is a powerful tool for synthesizing N-aryl and N-heteroaryl amines, which are common motifs in pharmaceuticals. youtube.com
For this compound, the Buchwald-Hartwig amination can be employed to introduce primary or secondary amines at the C2 and C7 positions. Similar to the Suzuki coupling, careful selection of the palladium catalyst, phosphine (B1218219) ligand (e.g., XPhos, RuPhos), and base is critical for achieving high yields and controlling selectivity. organic-chemistry.org This methodology allows for the coupling of even weakly nucleophilic amines that might not react efficiently under SNAr conditions. Sequential couplings with different amines are also possible, further expanding the accessible chemical space.
Chemo- and Regioselective Control in Sequential Cross-Coupling Reactions of this compound
The presence of two chlorine atoms at the C2 and C7 positions of the pyrido[3,2-d]pyrimidine (B1256433) core presents opportunities for selective functionalization through sequential cross-coupling reactions. The differential reactivity of these positions allows for controlled, stepwise introduction of various substituents.
Research has shown that in related di- and trichlorinated pyridopyrimidine systems, the regioselectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions is influenced by the electronic properties of the positions and the nature of the incoming nucleophile or coupling partner. nih.govacs.org For instance, in 2,4,8-trichloropyrido[3,2-d]pyrimidines, amination reactions have been observed to exhibit high regioselectivity at the C2 position. nih.govacs.org Thiolation, however, shows more variability, with regioselectivity for C2 versus C8 being influenced by substituents at the C6 position. nih.govacs.org
While specific studies on the sequential cross-coupling of this compound are not extensively detailed in the provided results, the principles observed in analogous systems suggest a hierarchical reactivity. It is common for the C4 position in pyrimidines to be more reactive towards nucleophiles than the C2 position. mdpi.com However, in the absence of a C4 substituent, the relative reactivity of C2 and C7 in this compound would be governed by the electronic and steric environment of each position. The pyridine nitrogen lone pair can influence the electron density of the adjacent C2 position, potentially making it more susceptible to certain types of reactions.
The ability to perform sequential reactions is highly valuable. After an initial selective reaction at one position, the remaining chlorine atom can be displaced through a different type of reaction, such as a Suzuki-Miyaura or Liebeskind-Srogl cross-coupling, or even a reduction. nih.govacs.org This divergent approach allows for the efficient generation of a library of structurally diverse pyrido[3,2-d]pyrimidine derivatives. nih.govacs.org
Interactive Table: Regioselectivity in Reactions of Halogenated Pyridopyrimidines
| Parent Compound | Reaction Type | Position of Primary Reaction | Influencing Factors | Reference |
| 2,4,8-Trichloropyrido[3,2-d]pyrimidine | Amination | C2 | High intrinsic reactivity | nih.govacs.org |
| 2,4,8-Trichloropyrido[3,2-d]pyrimidine | Thiolation | C2 (variable) | C6 substituent | nih.govacs.org |
| 2,4-Dichloropyrimidine | Suzuki Coupling | C4 | Electronic preference | mdpi.com |
Other Transformations and Derivatization Strategies
Beyond cross-coupling reactions, other chemical transformations provide pathways to a wider array of functionalized pyrido[3,2-d]pyrimidines.
Reductive dehalogenation is a key transformation for removing halogen atoms and introducing hydrogen, which can be a crucial step in a synthetic sequence. epa.govnih.govnih.gov This process can be achieved through various methods, including catalytic hydrogenation or using reducing agents. For instance, in related 2,4,8-trichloropyrido[3,2-d]pyrimidine systems, after selective functionalization at two of the positions, the final chloride can be efficiently removed by reduction. nih.govacs.org This allows for the synthesis of mono- or di-substituted pyrido[3,2-d]pyrimidines from a common tri-halogenated precursor.
Furthermore, reduction of the pyrimidinone ring in fused systems like pyrido[3,2-d]pyrimidones using reagents such as sodium borohydride (B1222165) or lithium aluminium hydride has been described. rsc.org These reactions can lead to ring-opened products, particularly when N-phenyl substituents are present. rsc.org While this applies to the carbonyl derivatives, it highlights the potential for reductive transformations to alter the core heterocyclic structure.
The introduction of an azide (B81097) group onto the pyrido[3,2-d]pyrimidine scaffold opens up a rich area of chemistry, primarily governed by the azide-tetrazole tautomeric equilibrium. When an azide group is adjacent to a nitrogen atom in a heterocyclic ring, it can exist in equilibrium with a fused tetrazole ring structure. mdpi.comlu.lv This equilibrium is a reversible intramolecular 1,5-dipolar cycloaddition. lu.lv
The position of this equilibrium is influenced by several factors:
Temperature: Higher temperatures favor the endothermic formation of the azide tautomer. lu.lv
Solvent Polarity: The equilibrium can shift depending on the polarity of the solvent. For instance, in some tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, the tetrazole form is dominant in polar solvents like DMSO-d6, while the azido (B1232118) form becomes more apparent in less polar solvents like CDCl3. mdpi.com
Substituents: The electronic effects of other substituents on the ring system can influence the stability of each tautomer. mdpi.com
This tautomerism is significant because the two forms have different reactivities. The fused tetrazole is generally unreactive, while the open-chain azide can participate in classic azide reactions. lu.lv This allows the tetrazole to act as a "masked" azide group. lu.lv
By manipulating the reaction conditions to favor the azide tautomer, functionalization can be achieved through reactions such as:
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is a highly efficient method for forming 1,2,3-triazole rings. acs.orgbeilstein-journals.orgholycross.edunih.govnih.gov Azide-functionalized pyrido[3,2-d]pyrimidines can be reacted with various alkynes to generate triazole-substituted derivatives. mdpi.comresearchgate.net This has been demonstrated for 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, which can be considered as 2-azidopyrimidine (B1655621) equivalents. mdpi.comresearchgate.net
Staudinger Reaction: The Staudinger reaction involves the reaction of an azide with a phosphine to form an iminophosphorane. wikipedia.orgthermofisher.comorganic-chemistry.org Subsequent hydrolysis of the iminophosphorane yields a primary amine and a phosphine oxide. wikipedia.org This provides a mild method for converting an azide group on the pyrido[3,2-d]pyrimidine ring into an amino group. mdpi.comresearchgate.net The reaction proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. wikipedia.org
The ability to control the azide-tetrazole equilibrium and perform subsequent reactions like CuAAC and the Staudinger reaction provides a powerful tool for the synthesis of a wide range of complex and potentially bioactive pyrido[3,2-d]pyrimidine derivatives. mdpi.comresearchgate.net
Interactive Table: Azide-Tetrazole Equilibrium and Subsequent Reactions
| Phenomenon/Reaction | Description | Key Factors/Reagents | Products | Reference |
| Azide-Tetrazole Tautomerism | Reversible equilibrium between an azido group and a fused tetrazole ring. | Temperature, solvent polarity, substituents | Azide and tetrazole tautomers | mdpi.comlu.lv |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | "Click" reaction of the azide tautomer with an alkyne. | Copper(I) catalyst | 1,2,3-Triazole derivative | mdpi.comnih.govresearchgate.net |
| Staudinger Reaction | Reaction of the azide tautomer with a phosphine. | Phosphine (e.g., triphenylphosphine) | Iminophosphorane (intermediate), Primary amine (after hydrolysis) | mdpi.comresearchgate.netwikipedia.org |
Advanced Spectroscopic and Structural Characterization of 2,7 Dichloropyrido 3,2 D Pyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2,7-Dichloropyrido[3,2-d]pyrimidine and its derivatives, ¹H and ¹³C NMR, along with two-dimensional techniques, offer a complete picture of the proton and carbon frameworks.
¹H NMR Spectral Analysis of Aromatic and Aliphatic Protons
The ¹H NMR spectrum of a 2,7-disubstituted pyrido[3,2-d]pyrimidine (B1256433) derivative provides key information about the protons on the pyridine (B92270) ring. For instance, in a derivative where the 2- and 7-positions are substituted, the protons on the pyridine ring typically appear as an AX spin system. researchgate.net The chemical shifts of these protons are influenced by the nature of the substituents at positions 2, 4, and 7.
A representative ¹H NMR data for a derivative, 7-Chloro-2-(3-methoxymethoxyphenyl)-4-morpholinylpyrido[3,2-d]pyrimidine, is presented below. mdpi.com The data showcases the characteristic signals for the aromatic protons on the pyrido[3,2-d]pyrimidine core and the substituent groups.
Table 1: ¹H NMR Spectral Data for 7-Chloro-2-(3-methoxymethoxyphenyl)-4-morpholinylpyrido[3,2-d]pyrimidine mdpi.com
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 8.85 | d | 2.4 |
| H-5 | 7.73 | d | 2.4 |
| Aromatic-H | 7.55 | m | |
| Aromatic-H | 7.42 | t | 8.0 |
| Aromatic-H | 7.15 | dd | 8.0, 2.0 |
| OCH₂O | 5.26 | s | |
| Morpholine-H | 4.02 | t | 4.8 |
| Morpholine-H | 3.89 | t | 4.8 |
| OCH₃ | 3.51 | s |
¹³C NMR Spectral Analysis of Carbon Framework
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrido[3,2-d]pyrimidine ring system are sensitive to the electronic effects of the substituents.
Below is a table detailing the ¹³C NMR spectral data for 7-Chloro-2-(3-methoxymethoxyphenyl)-4-morpholinylpyrido[3,2-d]pyrimidine. mdpi.com
Table 2: ¹³C NMR Spectral Data for 7-Chloro-2-(3-methoxymethoxyphenyl)-4-morpholinylpyrido[3,2-d]pyrimidine mdpi.com
| Carbon | Chemical Shift (δ, ppm) |
| C-4 | 161.4 |
| C-2 | 159.9 |
| C-8a | 157.8 |
| C-5a | 154.9 |
| C-7 | 151.7 |
| Aromatic-C | 138.8 |
| Aromatic-C | 129.8 |
| C-6 | 129.5 |
| Aromatic-C | 122.1 |
| Aromatic-C | 119.9 |
| C-5 | 117.1 |
| Aromatic-C | 114.9 |
| OCH₂O | 94.5 |
| Morpholine-C | 66.8 |
| OCH₃ | 56.2 |
| Morpholine-C | 44.8 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons.
COSY experiments identify proton-proton couplings, which helps in assigning adjacent protons, such as those on the pyridine ring. researchgate.net
HMQC (or HSQC) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. mdpi.com
HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the substituents to the pyrido[3,2-d]pyrimidine core. researchgate.netmdpi.com For example, HMBC correlations can confirm the position of the chloro and other substituent groups on the heterocyclic ring system. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. For this compound and its derivatives, IR spectroscopy can confirm the presence of characteristic bonds and functional groups.
The IR spectrum of a substituted pyrido[3,2-d]pyrimidine will exhibit absorption bands corresponding to the vibrations of the heterocyclic ring system and any functional groups on the substituents. For example, in 7-Chloro-2-(3-methoxymethoxyphenyl)-4-morpholinylpyrido[3,2-d]pyrimidine, characteristic IR absorption bands are observed for C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the aromatic rings, and C-O stretching of the ether and methoxy (B1213986) groups. mdpi.com
Table 3: Characteristic IR Absorption Bands for 7-Chloro-2-(3-methoxymethoxyphenyl)-4-morpholinylpyrido[3,2-d]pyrimidine mdpi.com
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2950 | C-H stretch (aliphatic) |
| 1516, 1454 | Aromatic C=C and C=N stretch |
| 1344, 1307 | C-N stretch |
| 1266, 1148, 1074, 1009 | C-O stretch |
| 874 | C-H bend (aromatic) |
| 731 | C-Cl stretch |
The diazine rings, which are building blocks of pyrido[3,2-d]pyrimidines, have been studied using IR spectroscopy to understand their vibrational modes. core.ac.uk These studies provide a foundational understanding for interpreting the more complex spectra of substituted derivatives.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass of a compound, which allows for the deduction of its elemental composition. nih.gov This technique is essential for confirming the identity of newly synthesized this compound derivatives.
In addition to providing the exact mass of the molecular ion, HRMS can also be used to study the fragmentation patterns of the molecule. By analyzing the masses of the fragment ions, it is possible to deduce the structure of the molecule and confirm the connectivity of its different parts. Tandem mass spectrometry (MS/MS) experiments can provide further structural information by fragmenting a selected ion and analyzing its daughter ions. nih.gov
For this compound, the predicted monoisotopic mass is 198.9704 Da. uni.lu HRMS analysis of its derivatives would show molecular ion peaks corresponding to their specific substitutions, and the isotopic pattern would confirm the presence of chlorine atoms.
X-ray Crystallography for Definitive Solid-State Structural Determination
Elucidation of Molecular Geometry, Bond Lengths, and Bond Angles
The molecular geometry of the pyrido[3,2-d]pyrimidine core is anticipated to be largely planar, a consequence of the aromatic character of the fused pyridine and pyrimidine (B1678525) rings. The introduction of chloro-substituents at the 2- and 7-positions is expected to influence the electronic distribution and may cause minor deviations from perfect planarity.
Studies on analogous compounds, such as derivatives of pyrazolo[1,5-a]pyrimidine, reveal that the ring systems are nearly coplanar. For instance, in one such derivative, the largest deviation from the mean plane of the ring system was a mere 0.027 Å. bldpharm.com This high degree of planarity is a common feature of fused aromatic heterocyclic systems.
Bond lengths within the pyridopyrimidine nucleus are characteristic of their aromatic nature, exhibiting values intermediate between single and double bonds. For example, in analogous structures, N1-C2 bond lengths are approximately 1.32 Å, and C4-C5 bond lengths are around 1.39 Å. nih.gov The C-Cl bonds are expected to have lengths typical for chloro-aromatic compounds. The specific bond angles are dictated by the sp² hybridization of the carbon and nitrogen atoms within the rings, generally close to 120°. However, the fusion of the five and six-membered rings will necessarily introduce some angle strain, causing deviations from the ideal trigonal planar geometry.
Table 1: Representative Bond Lengths in Analogous Heterocyclic Systems
| Bond | Expected Length (Å) |
| N1-C2 | ~1.32 |
| C4-C5 | ~1.39 |
| C-Cl | ~1.74 |
Note: These values are based on data from analogous compounds and serve as an estimation for this compound.
Table 2: Representative Bond Angles in Analogous Heterocyclic Systems
| Angle | Expected Value (°) |
| C-N-C | ~115-120 |
| N-C-N | ~120-125 |
| C-C-C | ~118-122 |
Note: These values are based on data from analogous compounds and serve as an estimation for this compound.
Analysis of Intermolecular Interactions and Crystal Packing
The solid-state structure of this compound and its derivatives is stabilized by a variety of intermolecular interactions. These non-covalent forces are crucial in determining the crystal packing, which in turn influences physical properties such as solubility and melting point.
Halogen Bonding: A significant interaction expected in the crystal lattice of this compound is halogen bonding. The chlorine atoms, possessing an electrophilic region known as the σ-hole, can interact favorably with nucleophilic atoms, particularly the nitrogen atoms of the pyridopyrimidine rings. In a related dichlorophenyl-substituted pyrazolopyrimidine, a Cl···N halogen bond was observed with a distance of 3.196 Å and a nearly linear N···Cl-C angle of 174.2°. bldpharm.com
Hydrogen Bonding: While the parent this compound lacks strong hydrogen bond donors, weak C–H···N or C–H···Cl hydrogen bonds may be present. In derivatives that contain hydrogen bond donors, such as amino or hydroxyl groups, these interactions would play a more dominant role in the crystal packing.
The interplay of these intermolecular forces—halogen bonding, π–π stacking, and weak hydrogen bonds—dictates the formation of a stable, three-dimensional supramolecular architecture in the solid state.
Computational Chemistry and Theoretical Studies on 2,7 Dichloropyrido 3,2 D Pyrimidine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. Such studies on 2,7-Dichloropyrido[3,2-d]pyrimidine would provide valuable insights into its reactivity.
Density Functional Theory (DFT) Studies on Electrophilic and Nucleophilic Sites
DFT calculations could map the electron density distribution across the this compound molecule, identifying regions susceptible to electrophilic and nucleophilic attack. The presence of two electron-withdrawing chlorine atoms and the nitrogen atoms in the fused ring system would significantly influence the electronic landscape. A Molecular Electrostatic Potential (MEP) map, derived from DFT calculations, would visually represent these reactive sites. While studies on related pyridopyrimidines have utilized DFT to understand structure-activity relationships, specific data for the 2,7-dichloro isomer is not available. chemfish.co.jpnih.govrsc.org
Frontier Molecular Orbital (FMO) Analysis in Reaction Pathway Prediction
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. imperial.ac.uk The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting how a molecule will interact with other reagents. For this compound, the HOMO would indicate the sites most likely to donate electrons in a reaction (nucleophilic centers), while the LUMO would highlight the sites most prone to accepting electrons (electrophilic centers). The energy gap between the HOMO and LUMO would also provide an indication of the molecule's kinetic stability. Without specific studies, any discussion of the FMO analysis for this compound remains speculative.
Prediction of Regioselectivity in Chemical Transformations using Computational Models
The this compound skeleton presents multiple sites for potential chemical modification. Computational models can be invaluable in predicting the regioselectivity of reactions such as nucleophilic aromatic substitution, where one or both chlorine atoms could be replaced. By calculating the activation energies for different reaction pathways, researchers can predict the most likely product. These predictions are often based on the calculated partial atomic charges and the stability of the reaction intermediates. For instance, in substitutions on related chloropyridopyrimidines, the positions of the nitrogen atoms play a crucial role in directing the incoming nucleophile. nih.gov However, no specific predictive models for the regioselectivity of this compound have been reported.
In Silico Approaches for Tautomeric Equilibrium Analysis and Conformational Landscapes
Tautomerism is a potential phenomenon in pyridopyrimidine systems, particularly if substitutions allow for proton migration. For this compound itself, significant tautomerism is less likely due to the absence of mobile protons on the heterocyclic core. However, derivatives of this compound could exhibit interesting tautomeric equilibria. In silico methods, by calculating the relative energies of different tautomers in various solvents, can predict the predominant form under specific conditions. researchgate.net Similarly, conformational analysis would be relevant for substituted derivatives of the parent compound, helping to understand their three-dimensional shapes and flexibility.
Molecular Modeling and Dynamics Simulations for Scaffold Analysis
Molecular modeling and molecular dynamics (MD) simulations are powerful techniques for studying the behavior of molecules over time, particularly their interactions with biological macromolecules like proteins. nih.gov If this compound were to be investigated as a potential drug scaffold, MD simulations could provide insights into its binding modes within a target's active site, the stability of the protein-ligand complex, and the conformational changes that occur upon binding. Such studies are common for related heterocyclic systems in drug discovery projects. nih.govnih.gov
Synthetic Utility and Scaffold Diversification of 2,7 Dichloropyrido 3,2 D Pyrimidine
Role as a Key Building Block and Intermediate in Multi-step Organic Synthesis
2,7-Dichloropyrido[3,2-d]pyrimidine is a pivotal intermediate in the synthesis of various functionalized pyrido[3,2-d]pyrimidine (B1256433) derivatives. The differential reactivity of the two chlorine atoms at the C2 and C7 positions allows for controlled, stepwise substitution reactions. This feature is instrumental in multi-step organic syntheses, enabling the introduction of different functionalities at specific sites on the heterocyclic core.
For instance, the synthesis of various pyrido[2,3-d]pyrimidine (B1209978) derivatives often starts from a related dichlorinated precursor, highlighting the importance of such intermediates in building molecular complexity. nih.gov The chlorine atoms can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse side chains. This sequential displacement strategy is a cornerstone for creating a multitude of analogs from a single, readily accessible starting material.
Development of Functionalized Pyrido[3,2-d]pyrimidine Libraries through Systematic Derivatization
The systematic derivatization of the this compound core has led to the development of extensive libraries of functionalized pyrido[3,2-d]pyrimidines. These libraries are crucial for structure-activity relationship (SAR) studies, which aim to understand how different chemical modifications affect the biological activity of a compound.
By systematically varying the substituents at the C2 and C7 positions, researchers can explore a vast chemical space and identify compounds with optimized properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles. For example, a library of 4-aminopyrido[2,3-d]pyrimidine derivatives was synthesized and evaluated for their potential as CDK2/Cyclin A inhibitors. nih.gov This systematic approach allows for the fine-tuning of molecular properties to achieve desired biological effects.
Applications in the Construction of Complex Heterocyclic Architectures
Beyond serving as a scaffold for direct derivatization, this compound is also utilized in the construction of more complex heterocyclic architectures. The reactive chlorine atoms can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to form carbon-carbon and carbon-nitrogen bonds. These reactions are powerful tools for building intricate molecular frameworks.
For example, palladium-catalyzed coupling reactions on related dichloropyrimidine systems have been used to synthesize complex structures, demonstrating the versatility of these building blocks in advanced organic synthesis. nih.gov The ability to construct larger, more elaborate heterocyclic systems from this relatively simple starting material is a testament to its synthetic utility.
Strategic Use of the Pyrido[3,2-d]pyrimidine Scaffold in Chemical Biology and Drug Discovery Research
The pyrido[3,2-d]pyrimidine scaffold is of significant interest in chemical biology and drug discovery due to its presence in a wide array of biologically active molecules. researchgate.netgoogle.com Derivatives of this scaffold have been investigated as inhibitors of various protein kinases, which are important targets in cancer therapy. nih.govrsc.org
The strategic use of this scaffold is exemplified by the development of selective inhibitors for specific kinase targets. For instance, derivatives of the related pyrido[2,3-d]pyrimidine scaffold have been designed as potent inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs). nih.govnih.gov Furthermore, the pyrido[3,2-d]pyrimidine core has been employed to develop inhibitors of PI3Kδ, a promising target for hematologic malignancies. nih.gov
The development of these targeted therapies relies on the ability to synthesize and screen libraries of compounds built around the pyrido[3,2-d]pyrimidine core. The data from these screenings provide valuable insights into the SAR of these compounds and guide the design of new, more effective therapeutic agents.
Table 1: Examples of Biologically Active Pyrido[2,3-d]pyrimidine and Pyrido[3,2-d]pyrimidine Derivatives
| Compound Class | Target | Biological Activity | Reference |
| Pyrido[2,3-d]pyrimidines | EGFRL858R/T790M | Inhibition of non-small cell lung cancer cells | nih.gov |
| Pyrido[2,3-d]pyrimidines | VEGFR-2/HER-2 | Antiproliferative activity against breast and liver cancer cells | mdpi.com |
| 4-Aminopyrido[2,3-d]pyrimidines | CDK2/Cyclin A | Anti-proliferative activity | nih.gov |
| Pyrido[2,3-d]pyrimidines | PI3K/mTOR | Dual inhibitors with nanomolar enzymatic and cellular activities | acs.org |
| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | Cytotoxicity against breast cancer cells | rsc.org |
| Pyrido[3,2-d]pyrimidines | PI3Kδ | Potent and selective inhibition | nih.gov |
| Pyrido[3,2-d]pyrimidines | RAS-ERK pathway | Treatment of diseases with dysregulation of this pathway | google.com |
Future Research Directions and Emerging Perspectives in 2,7 Dichloropyrido 3,2 D Pyrimidine Chemistry
Advancements in Sustainable and Green Synthetic Methodologies
The synthesis of heterocyclic compounds, including pyridopyrimidine derivatives, has traditionally relied on methods that often involve hazardous reagents and solvents. rasayanjournal.co.in In alignment with the principles of green chemistry, modern research is focused on developing more environmentally benign and efficient synthetic routes. These approaches aim to reduce waste, minimize energy consumption, and utilize safer materials, offering both ecological and economic benefits. rasayanjournal.co.innih.gov
Key green methodologies being explored for pyrimidine (B1678525) and pyridopyrimidine synthesis include:
Catalysis: The use of nanocatalysts, such as those based on Fe₃O₄, ZrO₂, or TiO₂-SiO₂, offers advantages like high efficiency, reusability, and mild reaction conditions. rsc.orgresearchgate.net For instance, nano-magnetite complexes have been successfully used in one-pot, three-component reactions to produce pyrido[2,3-d]pyrimidines with high yields and simplified product separation. rsc.org
Alternative Energy Sources: Microwave-assisted and ultrasonic synthesis are becoming increasingly popular. rasayanjournal.co.inresearchgate.net These techniques can dramatically shorten reaction times, increase yields, and lead to purer products compared to conventional heating methods. rasayanjournal.co.in
Green Solvents and Conditions: A significant shift is underway towards using water as a reaction medium or employing solvent-free conditions. rsc.orgresearchgate.net One-pot syntheses of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been effectively carried out in aqueous media using an iodine catalyst. researchgate.net Similarly, mechanochemistry, through mechanical grinding in the absence of solvents, provides a rapid and high-yielding method for reactions like the iodination of pyrimidines. nih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product, which incorporates most or all of the atoms of the starting materials. rasayanjournal.co.in This approach is ideal for building molecular complexity in a single, atom-economical step and has been applied to the synthesis of various pyridopyrimidine scaffolds. rsc.org
Table 1: Comparison of Green Synthetic Methodologies for Pyridopyrimidines
| Methodology | Key Advantages | Example Application |
|---|---|---|
| Nanocatalysis | High yields, catalyst reusability, mild conditions, simple workup. rsc.org | Synthesis of tetrahydropyrido[2,3-d]pyrimidines using Fe₃O₄-ZnO-NH₂-PW₁₂O₄₀ nanocatalyst. rsc.org |
| Microwave/Ultrasound | Reduced reaction times, higher yields, enhanced purity. rasayanjournal.co.in | One-pot condensation reactions for quinazoline (B50416) and pyrimidine derivatives. researchgate.net |
| Aqueous/Solvent-Free | Environmentally friendly, simplified product isolation, cost-effective. nih.govresearchgate.net | I₂/KI mediated condensation in water for pyrido[2,3-d] pyrimidin-4(3H)-one synthesis. researchgate.net |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. rasayanjournal.co.in | Three-component synthesis of bicyclic tetrahydropyrido[2,3-d]pyrimidines. rsc.org |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The 2,7-dichloropyrido[3,2-d]pyrimidine core is a versatile building block primarily due to the reactivity of its two chlorine atoms, which serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. Future exploration will likely focus on expanding the repertoire of transformations beyond simple substitutions to unlock novel chemical space.
Research in this area could involve:
Selective Functionalization: Developing methodologies for the selective, stepwise substitution of the chlorine atoms at the C2 and C7 positions. This would enable the creation of unsymmetrically substituted derivatives, significantly increasing the molecular diversity accessible from a single precursor.
Cross-Coupling Reactions: While SNAr is common, the application of modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) could introduce carbon-carbon and carbon-heteroatom bonds that are otherwise difficult to form. This would allow for the attachment of a wide array of aryl, alkyl, and alkynyl groups.
C-H Activation: Direct C-H functionalization of the pyridopyrimidine core represents a highly atom-economical approach to derivatization. Targeting the available C-H bonds on the pyridine (B92270) ring would bypass the need for pre-functionalized starting materials and open up new avenues for creating complex analogues.
Ring Transformation Reactions: Investigating reactions that modify the core heterocyclic structure itself could lead to entirely new scaffolds with unique biological properties. This could include ring-opening, ring-expansion, or rearrangement reactions under specific conditions.
The synthesis of various pyrido[2,3-d]pyrimidine (B1209978) and pyrido[3,2-d]pyrimidine (B1256433) derivatives demonstrates the utility of the dichloro-scaffold in generating libraries of compounds through displacement of the chloro groups with various amines. nih.govnih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Derivatization
To accelerate the drug discovery process, the integration of this compound chemistry with advanced automation and flow chemistry platforms is a promising future direction. Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages over traditional batch processing. nih.govresearchgate.net
Key benefits include:
Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature and pressure. nih.gov This enables the safe use of hazardous reagents and the management of highly exothermic reactions. nih.govresearchgate.net
Improved Efficiency and Scalability: The rapid mixing and efficient heat exchange in microreactors can lead to faster reactions and higher yields. researchgate.net Scaling up production is achieved by simply running the system for a longer duration, bypassing the challenges of batch scale-up. researchgate.net
Automated Multistep Synthesis: Flow systems can be readily automated and linked together to perform multiple reaction steps consecutively without manual intervention or purification of intermediates. nih.govresearchgate.net
By implementing a flow chemistry approach, a library of 2,7-disubstituted pyrido[3,2-d]pyrimidine derivatives could be rapidly synthesized from the dichloro-precursor. An automated platform could systematically introduce a diverse range of nucleophiles (amines, alcohols, thiols) into the flow stream, generating a large number of unique compounds for high-throughput screening in a short period.
Data-Driven Computational Design and Prediction of Novel this compound Derivatives
The use of computational tools is revolutionizing drug design by enabling a more rational, data-driven approach to the discovery of new therapeutic agents. researchgate.netresearchgate.net For this compound, in silico methods can guide the synthesis of derivatives with a higher probability of possessing desired biological activities and favorable pharmacokinetic profiles.
Emerging computational strategies include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govmdpi.com By developing QSAR models for a series of pyridopyrimidine derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates. researchgate.netnih.gov
Molecular Docking and Dynamics: These techniques simulate the interaction between a small molecule (ligand) and a biological target, such as an enzyme or receptor. nih.govnih.gov Docking can predict the binding orientation and affinity of novel 2,7-disubstituted pyrido[3,2-d]pyrimidine analogues in the active site of a target protein, providing insights to guide the design of more potent inhibitors. nih.govnih.gov
In Silico ADMET Prediction: Computational models can now predict various Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.govresearchgate.net This allows chemists to filter out compounds with likely poor pharmacokinetic profiles or toxicity issues early in the design phase, saving significant time and resources. researchgate.netnih.gov
Pharmacophore Modeling: A 3D pharmacophore model defines the essential spatial arrangement of chemical features necessary for biological activity. nih.gov This model can be used to screen virtual libraries of compounds or to guide the design of new derivatives that fit the required pharmacophoric pattern.
Recent studies on various pyrimidine and pyridopyrimidine derivatives have successfully employed these computational methods to design and identify potent anticancer agents, demonstrating the power of integrating in silico design with chemical synthesis and biological evaluation. nih.govmdpi.comnih.gov
Table 2: Computational Methods in Pyridopyrimidine Derivative Design
| Computational Method | Application/Objective | Reference |
|---|---|---|
| QSAR | Predict biological activity of new compounds based on chemical structure. | nih.govmdpi.com |
| Molecular Docking | Predict binding mode and affinity to a biological target (e.g., EGFR, CDK2). nih.govnih.gov | nih.govnih.gov |
| DFT Calculations | Determine electronic properties (HOMO, LUMO) to correlate structure with reactivity. nih.gov | nih.gov |
| ***In Silico* ADMET** | Predict drug-likeness, pharmacokinetic properties, and potential toxicity. nih.govresearchgate.net | nih.govresearchgate.net |
Q & A
Q. What are the common synthetic routes for 2,7-dichloropyrido[3,2-d]pyrimidine and its derivatives?
The compound is typically synthesized via trichlorination of precursor scaffolds using POCl₃ under reflux conditions. For example, quinazoline or pyrido[3,2-d]pyrimidine templates are treated with POCl₃ and N,N-diethylaniline to yield intermediates like 2,4,7-trichloroquinazolines or 2,4-dichloropyrido[3,2-d]pyrimidine . Subsequent nucleophilic substitution at the C2 and C4 positions with amines (e.g., phenethylamine, isopropylamine) under reflux with DIPEA generates derivatives with varied substituents .
Q. How are structural modifications at C2 and C4 positions optimized for biological activity?
Substituents are introduced via stepwise nucleophilic aromatic substitution. For instance, C4 is first modified with bulky amines (e.g., phenethylamine), followed by C2 substitution with smaller amines (e.g., isopropylamine) to enhance target engagement. This approach balances steric effects and binding affinity for multi-targeting agents .
Q. What characterization techniques validate the purity and structure of synthesized derivatives?
Key methods include:
- Melting point analysis to confirm compound identity.
- ¹H/¹³C NMR to verify substitution patterns and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC/LCMS (≥95% purity threshold) to ensure synthetic quality .
Q. How is the iron-chelating capacity of these compounds assessed experimentally?
A competitive colorimetric assay using ferrozine is employed. Test compounds (50 µM) are incubated with FeSO₄, and chelation efficiency is measured at 562 nm. Results are normalized against controls (e.g., clioquinol) and reported as % iron chelation ± SD .
Advanced Research Questions
Q. How do chlorine positioning (C6, C7, C8) and substituent groups influence dual Aβ/cholinesterase inhibition?
SAR studies reveal that C7-Cl derivatives exhibit superior cholinesterase inhibition (e.g., 8e: BuChE IC₅₀ = 100 nM), while C8-Cl enhances Aβ40/42 aggregation inhibition (e.g., 8h: Aβ40 IC₅₀ = 900 nM). C4 phenethylamine groups improve Aβ binding, whereas N,N-dimethylamine at C2 optimizes ChE active-site interactions .
Q. What contradictions exist in SAR data for Aβ42 vs. Aβ40 inhibition, and how are they resolved?
Some C7-Cl derivatives (e.g., 13b) show weak Aβ42 inhibition (IC₅₀ = 9.4 µM) but potent Aβ40 activity. This divergence is attributed to Aβ42's higher aggregation propensity and structural rigidity. Computational docking (using pdb 2LMN) clarifies how substituent bulk impacts fibril binding .
Q. How do molecular docking studies rationalize multi-targeting mechanisms?
Docking with AChE (1B41) and BuChE (1P0I) reveals:
Q. Why do pyrido[3,2-d]pyrimidine bioisosteres underperform compared to quinazolines in Aβ aggregation assays?
Pyrido[3,2-d]pyrimidines (e.g., 10a–c) show weaker Aβ inhibition (IC₅₀ > 1 µM) due to reduced planarity and steric clashes in the Aβ hydrophobic core. Quinazolines better mimic amyloidogenic peptide topology .
Methodological Guidance
- For conflicting SAR data : Cross-validate using orthogonal assays (e.g., TEM for Aβ fibril morphology vs. ThT fluorescence) .
- Optimizing multi-target agents : Prioritize C8-Cl for Aβ and C7-Cl for ChE, with flexible C4 substituents (e.g., 3,4-dimethoxyphenethylamine) to enhance blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
